

physicochemical properties of 4,4-dimethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,4-dimethylpyrrolidine-3-carboxylic Acid

Cat. No.: B1352408

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **4,4-dimethylpyrrolidine-3-carboxylic acid**

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of **4,4-dimethylpyrrolidine-3-carboxylic acid** (CAS No: 261896-35-9). The information presented herein is intended to support research, drug discovery, and development activities by providing essential data and standardized experimental protocols.

Core Physicochemical Properties

4,4-dimethylpyrrolidine-3-carboxylic acid is an off-white solid organic compound.^[1] Its structure, featuring a pyrrolidine ring, a carboxylic acid group, and gem-dimethyl substitution, influences its physical and chemical behavior. The following table summarizes its key physicochemical properties.

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ NO ₂	[1] [2] [3] [4]
Molecular Weight	143.18 g/mol	[1] [2] [3] [4]
Appearance	Off-white solid	[1]
Boiling Point (Predicted)	246.2 ± 33.0 °C	[1]
Density (Predicted)	1.057 ± 0.06 g/cm ³	[1]
pKa (Predicted)	3.88 ± 0.40	[1]
LogP (Predicted)	0.3166	[2]
XlogP (Predicted)	-2.0	[5]
Topological Polar Surface Area (TPSA)	49.33 Å ²	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	1	[2]
Storage Conditions	Room Temperature, Sealed in Dry, Dark Place	[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

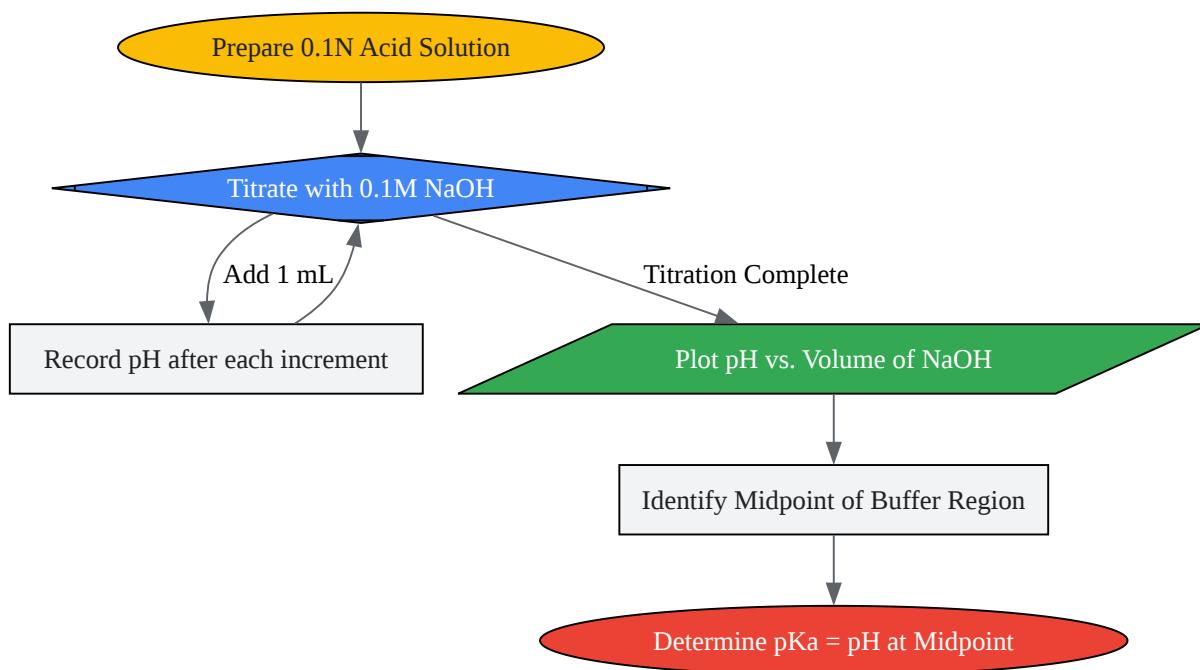
The melting point provides a measure of a compound's purity and identity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[\[6\]](#)

Methodology:

- Sample Preparation: A small amount of the dry, powdered **4,4-dimethylpyrrolidine-3-carboxylic acid** is packed into a capillary tube to a height of 2-3 mm.[7][8]
- Apparatus Setup: The capillary tube is placed into a melting point apparatus.[9]
- Heating: The sample is heated rapidly to establish an approximate melting point, then cooled.[8] A second, careful determination is performed with a slow heating rate (1-2 °C/minute) starting from about 15-20°C below the approximate melting point.[7]
- Data Recording: The temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8]

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.


pKa Determination (Acid-Base Titration)

The pKa value is the negative logarithm of the acid dissociation constant and is crucial for understanding the ionization state of a molecule at a given pH.[10] For an amino acid derivative like **4,4-dimethylpyrrolidine-3-carboxylic acid**, titration can reveal the pKa of the carboxylic acid group and the protonated amine.

Methodology:

- Solution Preparation: Prepare a solution of **4,4-dimethylpyrrolidine-3-carboxylic acid** of known concentration (e.g., 0.1 N) in a beaker.
- Titration Setup: Calibrate a pH meter and place the electrode in the solution. Fill a burette with a standardized titrant (e.g., 0.1 M NaOH).[11]

- Titration Process: Add the titrant in small, precise increments (e.g., 1 mL). After each addition, stir the solution and record the pH.[11]
- Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. [10] The pKa value corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve).[10] The isoelectric point (pi) can be calculated by averaging the pKa values for the carboxylic acid and the amino group.[12]

[Click to download full resolution via product page](#)

Caption: Workflow for pKa Determination via Titration.

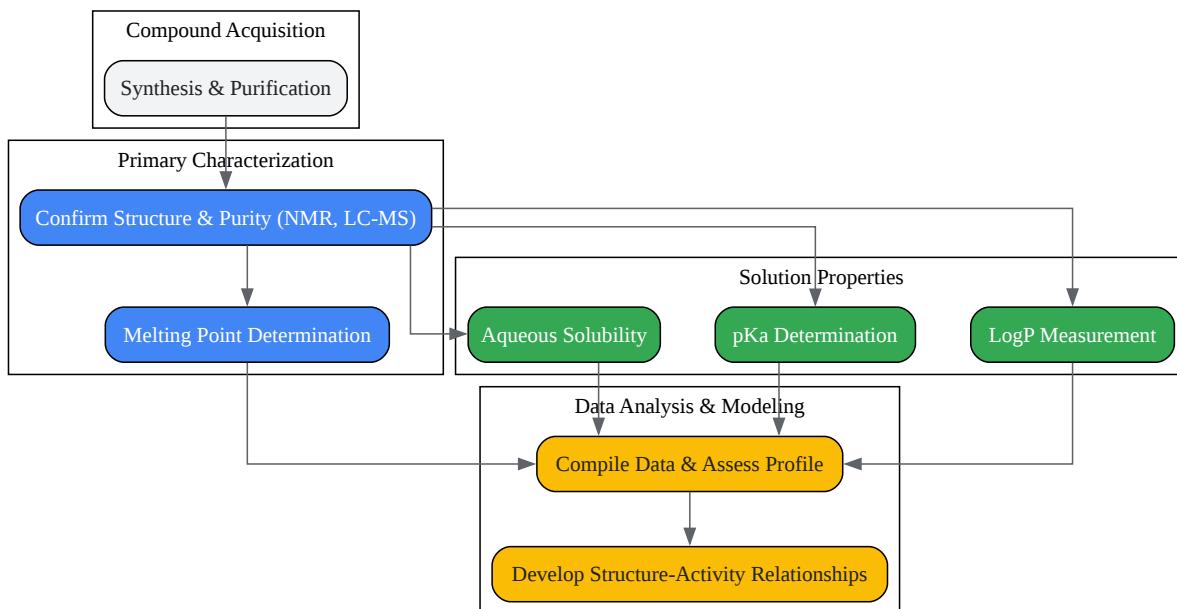
LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13]

Methodology:

- Phase Preparation: Prepare two phases: n-octanol saturated with water and water (or a buffer like PBS at pH 7.4) saturated with n-octanol.[14]
- Partitioning: A known amount of **4,4-dimethylpyrrolidine-3-carboxylic acid** is dissolved in one of the phases. The two phases are then combined in a flask and shaken vigorously to allow the compound to partition between them until equilibrium is reached.[15]
- Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
- Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC-UV or LC-MS.[15]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]

Aqueous Solubility Determination


Solubility is a critical property that affects a drug's bioavailability.[16] Both kinetic and thermodynamic solubility can be measured.

Methodology (Thermodynamic Shake-Flask):

- Sample Preparation: An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., PBS pH 7.4).[16]
- Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[17] [18]
- Separation: The undissolved solid is removed from the saturated solution by centrifugation or filtration.[17]
- Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured, typically by HPLC-UV or LC-MS, against a calibration curve.[19]

Logical Relationships and Workflows

The determination of these physicochemical properties follows a logical sequence in early-stage drug discovery, often starting from a synthesized or acquired compound.

[Click to download full resolution via product page](#)

Caption: General Experimental Workflow in Drug Discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | 261896-35-9
[amp.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID | CAS: 261896-35-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. capotchem.cn [capotchem.cn]
- 5. PubChemLite - 4,4-dimethyl-pyrrolidine-3-carboxylic acid (C7H13NO2)
[pubchemlite.lcsb.uni.lu]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. southalabama.edu [southalabama.edu]
- 9. westlab.com [westlab.com]
- 10. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks
[geeksforgeeks.org]
- 11. scribd.com [scribd.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. acdlabs.com [acdlabs.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. enamine.net [enamine.net]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. pharmatutor.org [pharmatutor.org]
- To cite this document: BenchChem. [physicochemical properties of 4,4-dimethylpyrrolidine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1352408#physicochemical-properties-of-4-4-dimethylpyrrolidine-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com